molecular formula C17H14BrCl2N3S B4285260 3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole

3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B4285260
M. Wt: 443.2 g/mol
InChI Key: VZCDFHMQIZWCID-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a bromobenzylthio group, a dichlorophenyl group, and an ethyl group attached to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzylthio group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole is unique due to the presence of both bromobenzylthio and dichlorophenyl groups, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups in a single molecule can result in enhanced potency and selectivity for specific targets.

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrCl2N3S/c1-2-23-16(12-6-7-14(19)15(20)9-12)21-22-17(23)24-10-11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCDFHMQIZWCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
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3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
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3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
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3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
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3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
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3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole

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